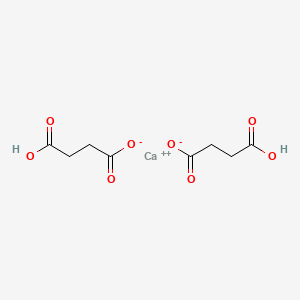

Calcium bis(hydrogen succinate)

Description

Significance of Oxaloacetate as a Central Metabolic Intermediate in Biological Pathways

Oxaloacetate is a four-carbon dicarboxylic acid that holds a pivotal position in cellular metabolism. fiveable.me It is a key intermediate in several major metabolic pathways, including the citric acid cycle (also known as the Krebs cycle or tricarboxylic acid cycle), gluconeogenesis, the urea (B33335) cycle, amino acid synthesis, and fatty acid synthesis. wikipedia.org Its concentration within the cell is tightly regulated and can influence the rate of energy production. fiveable.me

The citric acid cycle is a central hub for the oxidation of carbohydrates, fats, and proteins to generate energy in the form of adenosine (B11128) triphosphate (ATP). wikipedia.orgbyjus.com In the initial step of this cycle, oxaloacetate condenses with acetyl-CoA to form citrate (B86180), a six-carbon molecule. byjus.com The cycle then proceeds through a series of reactions, ultimately regenerating oxaloacetate to continue the process. wikipedia.org The availability of oxaloacetate can therefore be a rate-limiting factor for the entire cycle. fiveable.me

Beyond its role in energy production, oxaloacetate is a critical precursor for gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. fiveable.me During periods of fasting or low carbohydrate intake, oxaloacetate in the mitochondria is converted to malate (B86768), transported to the cytosol, and then converted back to oxaloacetate, which is subsequently used to produce glucose. wikipedia.org This process is vital for maintaining blood glucose levels, particularly for the brain. fiveable.me

Furthermore, oxaloacetate serves as a direct precursor for the synthesis of the amino acid aspartate through transamination. libretexts.org Aspartate, in turn, is a building block for other amino acids and for the synthesis of pyrimidine (B1678525) nucleotides. libretexts.org This highlights oxaloacetate's integral role in linking carbohydrate and protein metabolism.

The following table summarizes the key metabolic pathways involving oxaloacetate and its primary function in each.

| Metabolic Pathway | Primary Function of Oxaloacetate |

| Citric Acid Cycle | Combines with acetyl-CoA to initiate the cycle for energy production. wikipedia.orgbyjus.com |

| Gluconeogenesis | Serves as a precursor for the synthesis of glucose. fiveable.me |

| Amino Acid Synthesis | Precursor for the synthesis of aspartate and other amino acids. libretexts.org |

| Urea Cycle | Involved in the transport of nitrogen for the disposal of ammonia (B1221849). wikipedia.orgresearchgate.net |

| Fatty Acid Synthesis | Participates in the transport of acetyl-CoA from the mitochondria to the cytoplasm. wikipedia.org |

| Glyoxylate (B1226380) Cycle | Acts as a primary reactant and is regenerated in this anabolic pathway in plants and bacteria. wikipedia.orglibretexts.org |

Overview of Calcium's Interplay with Key Biochemical Metabolites and Ion Homeostasis

Calcium ions (Ca²⁺) are a ubiquitous second messenger involved in a vast array of cellular processes, and their concentration within the cell is meticulously regulated. nih.govresearchgate.net This tight regulation, known as calcium homeostasis, is crucial for normal physiological function. researchgate.netyoutube.com Calcium's role extends to the regulation of metabolic pathways, including those in which oxaloacetate is a key player.

The interplay between calcium and metabolic intermediates is not limited to the citric acid cycle. Calcium signaling pathways are known to be involved in the regulation of ion homeostasis for other essential minerals like magnesium. oup.com The CBL-CIPK signaling network, a calcium-dependent pathway, has been shown to be crucial for managing high external magnesium concentrations. oup.com

Furthermore, the transport of metabolites across the mitochondrial membrane, a critical aspect of pathways like gluconeogenesis where oxaloacetate is shuttled out of the mitochondria, is influenced by the ionic environment of the cell, which is maintained by processes under the influence of calcium signaling.

Historical Perspectives on Oxaloacetate Research in Cellular Metabolism

The understanding of oxaloacetate's role in metabolism is intrinsically linked to the elucidation of the citric acid cycle. The groundwork for this discovery was laid by numerous scientists who identified various organic acids and their reactions in cellular respiration. oup.com

Albert Szent-Györgyi, in the early 1930s, made significant contributions by identifying key steps in what would become the Krebs cycle, particularly the catalysis of fumaric acid. onlinemeded.com His work earned him the Nobel Prize in Physiology or Medicine in 1937. onlinemeded.comnobelprize.org

Building on this foundation, Sir Hans Adolf Krebs, a German-born British biochemist, meticulously pieced together the cyclic nature of these reactions. oup.com In 1937, Krebs and his student William Arthur Johnson proposed the "citric acid cycle." britannica.comanimalresearch.info They demonstrated that oxaloacetate reacts with a two-carbon compound (later identified as acetyl-CoA) to form citrate, initiating a cycle that regenerates oxaloacetate. britannica.com This discovery was a landmark in biochemistry, providing a comprehensive framework for understanding cellular energy production. britannica.com For this monumental work, Krebs was awarded the Nobel Prize in Physiology or Medicine in 1953, which he shared with Fritz Lipmann, who discovered coenzyme A. britannica.comanimalresearch.info

Initially, Krebs's manuscript detailing the cycle was rejected by the journal Nature. wikipedia.org However, its publication elsewhere and subsequent validation by the scientific community solidified its importance. The cycle is now a fundamental concept in biology textbooks worldwide. animalresearch.info

The following table provides a timeline of key discoveries related to oxaloacetate and the citric acid cycle.

| Year | Scientist(s) | Discovery |

| 1932 | Hans Krebs & Kurt Henseleit | Discovered the urea cycle, the first metabolic cycle to be identified. britannica.comwikipedia.org |

| Early 1930s | Albert Szent-Györgyi | Identified crucial steps in biological combustion, including the role of fumaric acid. onlinemeded.com |

| 1937 | Hans Adolf Krebs & William Arthur Johnson | Proposed the complete citric acid cycle, demonstrating the reaction of oxaloacetate with pyruvate (B1213749) to form citrate. britannica.comanimalresearch.info |

| 1945 | Fritz Lipmann | Discovered Coenzyme A. animalresearch.info |

| 1951 | Severo Ochoa & Feodor Lynen | Established that acetyl-CoA reacts with oxaloacetate to form citrate. oup.com |

| 1953 | Hans Adolf Krebs & Fritz Lipmann | Awarded the Nobel Prize in Physiology or Medicine for their discoveries related to the citric acid cycle and coenzyme A. britannica.comanimalresearch.info |

Properties

CAS No. |

27695-01-8 |

|---|---|

Molecular Formula |

C4H8CaO4 |

Molecular Weight |

160.18 g/mol |

IUPAC Name |

calcium;butanedioic acid;hydride |

InChI |

InChI=1S/C4H6O4.Ca.2H/c5-3(6)1-2-4(7)8;;;/h1-2H2,(H,5,6)(H,7,8);;;/q;+2;2*-1 |

InChI Key |

GMSYVEXCPJPHFH-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)[O-])C(=O)O.C(CC(=O)[O-])C(=O)O.[Ca+2] |

Origin of Product |

United States |

Biosynthetic Pathways and Metabolic Interconversions of Oxaloacetate

Generation of Oxaloacetate within the Tricarboxylic Acid Cycle

The TCA cycle, also known as the Krebs cycle, is a series of chemical reactions that release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. byjus.comjove.com The cycle concludes with the regeneration of oxaloacetate, making it a cyclical pathway. byjus.comjove.com

The final step of the TCA cycle involves the oxidation of L-malate to oxaloacetate, a reaction catalyzed by the enzyme L-malate dehydrogenase (MDH). byjus.comjove.comnih.gov This reversible reaction utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as an oxidizing agent, which is concomitantly reduced to NADH. nih.govwikipedia.org

The reaction is as follows: L-Malate + NAD+ ⇌ Oxaloacetate + NADH + H+

This step is crucial for regenerating the oxaloacetate molecule required to condense with acetyl-CoA and initiate another round of the cycle. jove.comnih.gov While the standard free energy change (ΔG°') for this reaction is positive (+29.7 kJ/mol), indicating it is thermodynamically unfavorable under standard conditions, the continuous consumption of oxaloacetate by citrate (B86180) synthase and the low intracellular concentration of oxaloacetate drive the reaction forward within the cell. wikipedia.orgnih.gov

MDH exists in different isoforms, with the mitochondrial isoform (mMDH) playing a key role in the TCA cycle. nih.govwikipedia.org The catalytic mechanism involves a critical histidine-aspartate pair in the active site that facilitates the transfer of a hydride ion from L-malate to NAD+. nih.govresearchgate.net Kinetic studies have shown that the reaction follows an ordered sequential mechanism where the cofactor (NAD+ or NADH) binds to the enzyme before the substrate (L-malate or oxaloacetate). nih.gov

Table 1: Key Enzymes in Oxaloacetate Generation in the TCA Cycle

| Enzyme | Reactant | Product | Cofactor | Cellular Location |

|---|---|---|---|---|

| L-Malate Dehydrogenase (MDH) | L-Malate | Oxaloacetate | NAD+ | Mitochondrial Matrix |

Anaplerotic Pathways to Oxaloacetate Synthesis

Anaplerotic reactions are essential for replenishing TCA cycle intermediates that have been withdrawn for biosynthetic purposes. These pathways ensure that the concentration of oxaloacetate is maintained, allowing the TCA cycle to continue functioning.

Pyruvate (B1213749) carboxylase is a key anaplerotic enzyme that catalyzes the irreversible carboxylation of pyruvate to form oxaloacetate. nzytech.com This reaction is vital for maintaining the pool of oxaloacetate, particularly in the liver and kidney during gluconeogenesis.

The reaction is as follows: Pyruvate + CO2 + ATP + H2O → Oxaloacetate + ADP + Pi + 2H+

This reaction occurs in the mitochondria and requires biotin (B1667282) as a cofactor. youtube.com The activity of pyruvate carboxylase is allosterically activated by acetyl-CoA, signaling a need for more oxaloacetate to condense with the excess acetyl-CoA and thus increase the capacity of the TCA cycle.

Phosphoenolpyruvate (B93156) (PEP) carboxylase provides an alternative anaplerotic route to oxaloacetate by catalyzing the carboxylation of PEP. nih.gov

The reaction is as follows: Phosphoenolpyruvate + HCO3- → Oxaloacetate + Pi

This enzyme is widespread in plants and bacteria and plays a significant role in carbon fixation. In some organisms, it serves as a primary anaplerotic enzyme to replenish TCA cycle intermediates.

The transamination of aspartate, catalyzed by aspartate aminotransferase (also known as glutamic-oxaloacetic transaminase or GOT), is a readily reversible reaction that can produce oxaloacetate.

The reaction is as follows: Aspartate + α-ketoglutarate ⇌ Oxaloacetate + Glutamate (B1630785)

This reaction is a crucial link between amino acid metabolism and the TCA cycle. Other glucogenic amino acids can also be metabolized to intermediates of the TCA cycle, which can then be converted to oxaloacetate.

Cataplerotic Fates of Oxaloacetate

Cataplerotic reactions are the opposite of anaplerotic reactions, involving the removal of TCA cycle intermediates for biosynthesis. Oxaloacetate is a key cataplerotic substrate, serving as a precursor for several important metabolic pathways:

Gluconeogenesis: In the liver and kidneys, oxaloacetate is a primary starting material for the synthesis of glucose. It is first converted to phosphoenolpyruvate by phosphoenolpyruvate carboxykinase (PEPCK).

Amino Acid Synthesis: Oxaloacetate can be transaminated to form aspartate, which is a precursor for the synthesis of other amino acids, including asparagine, methionine, lysine, and threonine.

Fatty Acid Synthesis: Although indirectly, oxaloacetate plays a role in fatty acid synthesis. Citrate, formed from the condensation of oxaloacetate and acetyl-CoA, can be transported out of the mitochondria and cleaved to provide acetyl-CoA in the cytoplasm for fatty acid biosynthesis.

The balance between anaplerotic and cataplerotic reactions is crucial for maintaining cellular homeostasis and ensuring the proper functioning of the TCA cycle and related metabolic pathways.

Table 2: Anaplerotic and Cataplerotic Reactions of Oxaloacetate

| Pathway | Enzyme | Starting Material | Product | Function |

|---|---|---|---|---|

| Anaplerosis | Pyruvate Carboxylase | Pyruvate | Oxaloacetate | Replenishes TCA cycle intermediates |

| Phosphoenolpyruvate Carboxylase | Phosphoenolpyruvate | Oxaloacetate | Replenishes TCA cycle intermediates | |

| Aspartate Aminotransferase | Aspartate | Oxaloacetate | Links amino acid metabolism to TCA cycle | |

| Cataplerosis | Phosphoenolpyruvate Carboxykinase | Oxaloacetate | Phosphoenolpyruvate | Gluconeogenesis |

| Aspartate Aminotransferase | Oxaloacetate | Aspartate | Amino acid synthesis |

The Metabolic Crossroads: A Deep Dive into Calcium;4-hydroxy-4-oxobutanoate (Calcium Oxaloacetate)

Oxaloacetate, in its biologically prevalent ionized form, is a critical intermediate in numerous metabolic pathways essential for life. As a dicarboxylic acid, it plays a central role in the intersection of carbohydrate, fat, and amino acid metabolism. This article explores the key biosynthetic and metabolic fates of oxaloacetate, focusing on its decarboxylation, conversion to aspartate, role in fatty acid synthesis, and function within the glyoxylate (B1226380) cycle.

Oxaloacetate is a hub in cellular metabolism, participating in both catabolic and anabolic reactions. Its concentration and conversion are tightly regulated, ensuring metabolic flexibility in response to the cell's energy status and biosynthetic needs.

Decarboxylation reactions of oxaloacetate are crucial for several metabolic processes, including gluconeogenesis. These reactions are catalyzed by specific enzymes that remove a carboxyl group from oxaloacetate.

Oxaloacetate Decarboxylase:

"True" oxaloacetate decarboxylases (EC 4.1.1.3) catalyze the irreversible decarboxylation of oxaloacetate to pyruvate and carbon dioxide. wikipedia.org These enzymes are broadly classified into two main types:

Divalent Cation-Dependent Soluble Oxaloacetate Decarboxylases: Found in various microorganisms, these enzymes require divalent cations like Mn²⁺, Co²⁺, Mg²⁺, Ni²⁺, or Ca²⁺ for their activity. wikipedia.org For instance, the enzyme from Corynebacterium glutamicum is dependent on Mn²⁺. wikipedia.org

Membrane-Bound, Sodium-Dependent, Biotin-Containing Oxaloacetate Decarboxylases: This family of enzymes, found in anaerobic bacteria, couples the free energy from oxaloacetate decarboxylation to the pumping of sodium ions across the cell membrane, generating a sodium gradient that can drive ATP synthesis and other cellular processes. wikipedia.orgmedchemexpress.com The oxaloacetate decarboxylase Na⁺ pump consists of alpha, beta, and gamma subunits. nih.gov The peripheral alpha subunit catalyzes the transfer of the carboxyl group from oxaloacetate to a biotin prosthetic group, which is then decarboxylated by the membrane-bound beta subunit in a Na⁺-dependent reaction. nih.gov

| Enzyme Type | Characteristics | Example Organism | Cofactors/Requirements |

| Soluble Oxaloacetate Decarboxylase | Divalent cation-dependent | Corynebacterium glutamicum | Mn²⁺, Mg²⁺, Co²⁺, Ni²⁺, Ca²⁺ |

| Membrane-Bound Oxaloacetate Decarboxylase | Na⁺-transporting, biotin-dependent | Enterobacteria | Na⁺, Biotin |

Phosphoenolpyruvate Carboxykinase (PEPCK):

Phosphoenolpyruvate carboxykinase (PEPCK) is a key enzyme in gluconeogenesis, the pathway for synthesizing glucose from non-carbohydrate precursors. ebi.ac.uk It catalyzes the reversible decarboxylation and phosphorylation of oxaloacetate to form phosphoenolpyruvate (PEP) and carbon dioxide. nih.gov This reaction is a critical control point in glucose metabolism. ebi.ac.uk

There are two main isoforms of PEPCK in humans, a cytosolic form (PEPCK-C) and a mitochondrial form (PEPCK-M), which share significant sequence identity. wikipedia.org The enzyme can be classified into three types based on the phosphate (B84403) donor it utilizes: nih.gov

GTP-dependent PEPCK (EC 4.1.1.32): This is the primary form in mammals and is found in both the mitochondria and cytosol. wikipedia.orgouhsc.edu It uses guanosine (B1672433) triphosphate (GTP) as the phosphate donor. ebi.ac.uk

ATP-dependent PEPCK (EC 4.1.1.49): This form is found in bacteria, fungi, and plants and utilizes adenosine (B11128) triphosphate (ATP). nih.govebi.ac.uk In C4 and CAM plants, PEPCK is one of the key decarboxylation enzymes in their carbon fixation pathways. wikipedia.org

Pyrophosphate-dependent PEPCK (EC 4.1.1.38): This type uses inorganic pyrophosphate (PPi) as its phosphate source. nih.gov

The reaction requires the presence of a divalent cation, typically manganese (Mn²⁺) or magnesium (Mg²⁺), for activity. nih.govebi.ac.uk

Oxaloacetate is a direct precursor for the synthesis of the amino acid aspartate, which in turn is a building block for several other essential amino acids and important biomolecules.

The primary mechanism for converting oxaloacetate to aspartate is a transamination reaction catalyzed by the enzyme aspartate aminotransferase (AAT) , also known as aspartate transaminase (AST). ebi.ac.ukwikipedia.org This enzyme, which requires pyridoxal (B1214274) phosphate (PLP), a derivative of vitamin B6, as a cofactor, catalyzes the reversible transfer of an amino group from a donor amino acid, typically glutamate, to oxaloacetate. wikipedia.orgnih.gov The reaction produces aspartate and α-ketoglutarate. nih.gov

L-glutamate + oxaloacetate ⇌ α-ketoglutarate + L-aspartate nih.gov

This reaction is a crucial link between amino acid metabolism and the citric acid cycle. numberanalytics.com

Aspartate as a Precursor:

Once synthesized, aspartate serves as a key precursor for a family of amino acids, particularly in plants and microorganisms. wikipedia.orgacs.orgnih.gov This "aspartate family" includes several amino acids that are essential for humans, meaning they cannot be synthesized in the body and must be obtained from the diet. wikipedia.orgpatsnap.com

| Amino Acid | Relationship to Aspartate | Organisms |

| Asparagine | Synthesized directly from aspartate via transamidation. wikipedia.org | Plants, Microorganisms, Animals |

| Methionine | Essential amino acid derived from aspartate. wikipedia.orgacs.org | Plants, Microorganisms |

| Threonine | Essential amino acid derived from aspartate. wikipedia.orgacs.org | Plants, Microorganisms |

| Isoleucine | Essential amino acid derived from threonine, which comes from aspartate. wikipedia.orgacs.org | Plants, Microorganisms |

| Lysine | Essential amino acid derived from aspartate. wikipedia.orgacs.org | Plants, Microorganisms |

Other Pathways Involving Aspartate from Oxaloacetate:

Urea (B33335) Cycle: Aspartate, derived from oxaloacetate, plays a direct role in the urea cycle by donating the second amino group for the formation of argininosuccinate (B1211890), a precursor to urea. wikipedia.orgpatsnap.comwikipedia.org This process is essential for the detoxification of ammonia (B1221849) in the liver. patsnap.com The fumarate (B1241708) produced from the breakdown of argininosuccinate can be converted back to oxaloacetate, linking the urea and citric acid cycles. wikipedia.org

Nucleotide Synthesis: Aspartate is a crucial component in the de novo synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides, the building blocks of DNA and RNA. wikipedia.orgpatsnap.com It provides one of the nitrogen atoms for the purine ring and a significant portion of the pyrimidine ring. wikipedia.org

Malate-Aspartate Shuttle: The interconversion of oxaloacetate and aspartate is a key component of the malate-aspartate shuttle. wikipedia.org This shuttle system transports reducing equivalents (in the form of NADH) from the cytosol into the mitochondrial matrix, which is essential for aerobic respiration. wikipedia.org Since the mitochondrial inner membrane is impermeable to NADH, this shuttle is vital for cellular energy production.

Oxaloacetate plays an indispensable, albeit indirect, role in the synthesis of fatty acids. wikipedia.org Fatty acid synthesis occurs in the cytosol, but the primary building block, acetyl-CoA, is mainly produced in the mitochondrial matrix from pyruvate oxidation and the breakdown of certain amino acids. libretexts.org The inner mitochondrial membrane is impermeable to acetyl-CoA. wikipedia.org

To transport acetyl-CoA to the cytosol, cells utilize the citrate shuttle . libretexts.org This process involves the following steps:

In the mitochondrial matrix, acetyl-CoA condenses with oxaloacetate to form citrate, a reaction catalyzed by citrate synthase , which is the first step of the citric acid cycle. wikipedia.org

Citrate is then transported out of the mitochondria into the cytosol via a specific transport protein. wikipedia.org

In the cytosol, the enzyme ATP-citrate lyase (ACLY) cleaves citrate back into acetyl-CoA and oxaloacetate. nih.govlibretexts.orgwikipedia.org This reaction requires ATP. wikipedia.org The newly formed cytosolic acetyl-CoA is now available for fatty acid synthesis. libretexts.org

The oxaloacetate in the cytosol must be returned to the mitochondrial matrix to continue the shuttle. It is first reduced to malate (B86768) by cytosolic malate dehydrogenase . libretexts.org

Malate can then be transported back into the mitochondria and re-oxidized to oxaloacetate by mitochondrial malate dehydrogenase, completing the cycle. wikipedia.org

Alternatively, the cytosolic malate can be oxidatively decarboxylated by malic enzyme to produce pyruvate and NADPH. nih.govlibretexts.org The pyruvate can then enter the mitochondria and be converted back to oxaloacetate by pyruvate carboxylase. This latter route is significant as it also generates NADPH, a crucial reducing agent required for the reductive steps of fatty acid synthesis. libretexts.org

The continual replenishment of mitochondrial oxaloacetate, often through the carboxylation of pyruvate by pyruvate carboxylase, is essential for the citrate cleavage pathway to support lipogenesis. wikipedia.org

In plants, bacteria, protists, and fungi, oxaloacetate is a key component of the glyoxylate cycle. wikipedia.org This anabolic pathway is a variation of the citric acid cycle and is crucial for the net conversion of acetyl-CoA, typically derived from the breakdown of fatty acids, into carbohydrates. wikipedia.org This process is not possible in animals as they lack the two key enzymes of this cycle: isocitrate lyase and malate synthase . wikipedia.orglecturio.com

The glyoxylate cycle shares five enzymes with the citric acid cycle: citrate synthase, aconitase, succinate (B1194679) dehydrogenase, fumarase, and malate dehydrogenase. wikipedia.orginflibnet.ac.in The cycle proceeds as follows:

Similar to the citric acid cycle, acetyl-CoA condenses with oxaloacetate to form citrate, which is then isomerized to isocitrate. chemistnotes.com

Isocitrate lyase then cleaves isocitrate into succinate and glyoxylate, bypassing the two decarboxylation steps of the citric acid cycle. wikipedia.org

Malate synthase catalyzes the condensation of glyoxylate with a second molecule of acetyl-CoA to form malate. lecturio.com

Malate is then oxidized to oxaloacetate by malate dehydrogenase , regenerating the starting molecule for the cycle to continue. inflibnet.ac.in

For each turn of the glyoxylate cycle, two molecules of acetyl-CoA are consumed, and one molecule of succinate is produced. chemistnotes.com This succinate can then enter the citric acid cycle and be converted to malate and subsequently to oxaloacetate. numberanalytics.com The net production of oxaloacetate allows these organisms to synthesize glucose from fats via gluconeogenesis, a vital process for germinating seeds which use stored lipids as their primary energy and carbon source before they can perform photosynthesis. wikipedia.orgchemistnotes.com In plants, the enzymes of the glyoxylate cycle are located in specialized peroxisomes called glyoxysomes. chemistnotes.com

| Enzyme | EC Number | Reaction Catalyzed | Role in the Glyoxylate Cycle |

| Isocitrate Lyase | EC 4.1.3.1 | Isocitrate → Succinate + Glyoxylate | Key enzyme that bypasses the decarboxylation steps of the TCA cycle. |

| Malate Synthase | EC 2.3.3.9 | Acetyl-CoA + Glyoxylate → Malate + CoA | Key enzyme that incorporates a second acetyl-CoA molecule. |

| Malate Dehydrogenase | EC 1.1.1.37 | Malate + NAD⁺ ⇌ Oxaloacetate + NADH + H⁺ | Regenerates oxaloacetate to continue the cycle. |

| Citrate Synthase | EC 2.3.3.1 | Acetyl-CoA + Oxaloacetate + H₂O → Citrate + CoA | Initiates the cycle by forming citrate. |

| Aconitase | EC 4.2.1.3 | Citrate ⇌ Isocitrate | Isomerizes citrate to isocitrate. |

Enzymatic Mechanisms and Regulation Involving Oxaloacetate

Citrate (B86180) Synthase: Catalyzing the Condensation of Acetyl-CoA with Oxaloacetate

Citrate synthase (EC 2.3.3.1) is a pacemaker enzyme in the citric acid cycle, catalyzing the condensation of a two-carbon acetate (B1210297) residue from acetyl-CoA and the four-carbon molecule oxaloacetate to form the six-carbon molecule citrate. wikipedia.org This reaction is a crucial entry point for carbon from carbohydrates, fats, and proteins into the cycle for energy production. vaia.com

The enzyme, typically a homodimer in eukaryotes, undergoes a significant conformational change upon substrate binding. proteopedia.orgwikipedia.org Initially, in its "open" form, the active site is accessible to oxaloacetate. proteopedia.org The binding of oxaloacetate induces a conformational shift to a "closed" form, which creates the binding site for acetyl-CoA. wikipedia.orgproteopedia.org This ordered binding mechanism ensures that the high-energy thioester bond of acetyl-CoA is not hydrolyzed prematurely. wikipedia.org

The catalytic mechanism involves a catalytic triad (B1167595) of key amino acid residues within the active site: His274, His320, and Asp375. wikipedia.org The process begins with Asp375 acting as a base to deprotonate the alpha-carbon of acetyl-CoA, forming an enol intermediate, which is stabilized by a hydrogen bond from His274. wikipedia.orgproteopedia.orgebi.ac.uk This enol then performs a nucleophilic attack on the carbonyl carbon of oxaloacetate, leading to the formation of a citryl-CoA intermediate. wikipedia.orgebi.ac.uk Finally, a water molecule, activated by His320, hydrolyzes the thioester bond of citryl-CoA, releasing citrate and Coenzyme A. wikipedia.org

Regulation of citrate synthase activity is crucial for controlling the pace of the citric acid cycle. The enzyme is allosterically inhibited by high concentrations of ATP, NADH, and succinyl-CoA, which signal a high-energy state in the cell. Conversely, ADP, an indicator of low energy, can act as an activator. Substrate availability, particularly of oxaloacetate and acetyl-CoA, also plays a significant role in regulating the reaction rate. nih.gov

Table 1: Key Features of Citrate Synthase

| Feature | Description |

| EC Number | 2.3.3.1 wikipedia.org |

| Reaction | Acetyl-CoA + Oxaloacetate + H₂O → Citrate + CoA-SH wikipedia.org |

| Structure | Homodimer in eukaryotes, with each subunit having a large and small domain. proteopedia.orgwikipedia.org |

| Mechanism | Ordered sequential binding of substrates; involves a catalytic triad (His274, His320, Asp375). wikipedia.orgproteopedia.org |

| Regulation | Allosterically inhibited by ATP, NADH, and succinyl-CoA; activated by ADP. nih.gov |

Malate (B86768) Dehydrogenase: Reversible Interconversion between L-Malate and Oxaloacetate

Malate dehydrogenase (MDH) (EC 1.1.1.37) is an enzyme that catalyzes the reversible oxidation of L-malate to oxaloacetate, coupled with the reduction of NAD⁺ to NADH. wikipedia.org This reaction is a key step in the citric acid cycle and is also involved in the malate-aspartate shuttle, which transports reducing equivalents across the mitochondrial membrane. wikipedia.orgwikiwand.com

Eukaryotic cells contain two main isoforms of MDH: a mitochondrial form (m-MDH) that participates in the citric acid cycle, and a cytosolic form (c-MDH) that is involved in the malate-aspartate shuttle. wikipedia.orgnih.gov Both isoforms are structurally similar, typically existing as dimers. wikiwand.com The enzyme's active site contains a binding domain for the NAD⁺ cofactor and a separate site for the malate substrate. wikiwand.com

The catalytic mechanism involves a histidine residue (His-195) and an aspartate residue (Asp-168) in the active site. wikipedia.org His-195 acts as a base, accepting a proton from the hydroxyl group of malate, while a hydride ion is transferred from the alpha-carbon of malate to the nicotinamide (B372718) ring of NAD⁺, forming NADH. wikipedia.org The positively charged His-195 is stabilized by the adjacent negatively charged Asp-168. wikipedia.org The reaction is highly endergonic under standard conditions (ΔG°' ≈ +29.7 kJ/mol), but in the cell, the rapid consumption of oxaloacetate by citrate synthase keeps its concentration low, driving the reaction forward. wikipedia.org

The reversibility of the malate dehydrogenase reaction is crucial for its roles in both the citric acid cycle (oxidation of malate) and gluconeogenesis (reduction of oxaloacetate to malate for transport out of the mitochondria). The direction of the reaction is primarily determined by the relative concentrations of substrates and products and the cellular NAD⁺/NADH ratio.

Table 2: Properties of Malate Dehydrogenase

| Property | Description |

| EC Number | 1.1.1.37 wikipedia.org |

| Reaction | L-Malate + NAD⁺ ↔ Oxaloacetate + NADH + H⁺ wikipedia.org |

| Isoforms | Mitochondrial (m-MDH) and Cytosolic (c-MDH) wikipedia.orgnih.gov |

| Mechanism | Ordered binding of NAD⁺ followed by malate; involves a His-Asp catalytic dyad. wikipedia.org |

| Thermodynamics | Highly endergonic under standard conditions, but driven forward by low oxaloacetate concentration. wikipedia.org |

Pyruvate (B1213749) Carboxylase: Allosteric Regulation and Catalytic Dynamics

Pyruvate carboxylase (PC) (EC 6.4.1.1) is a biotin-dependent enzyme that catalyzes the ATP-dependent carboxylation of pyruvate to form oxaloacetate. nih.govportlandpress.com This anaplerotic reaction is vital for replenishing the citric acid cycle with oxaloacetate, which is essential for gluconeogenesis, lipogenesis, and the biosynthesis of neurotransmitters. nih.govwikipedia.org

PC is typically a tetrameric protein, with each subunit containing four domains: a biotin (B1667282) carboxylation (BC) domain, a carboxyltransferase (CT) domain, a biotin carboxyl carrier protein (BCCP) domain, and a PC tetramerization (PT) domain. nih.govwikipedia.org The reaction occurs in two distinct steps at two different active sites. nih.gov First, in the BC domain, bicarbonate is activated by ATP to carboxylate the biotin prosthetic group, which is covalently attached to the BCCP domain. nih.govwikipedia.org The flexible BCCP domain then translocates the carboxylated biotin to the CT domain, where the carboxyl group is transferred to pyruvate to form oxaloacetate. nih.govwikipedia.org

A key feature of pyruvate carboxylase is its allosteric regulation by acetyl-CoA. wikipedia.orgresearchgate.net Acetyl-CoA acts as an obligate activator for the enzyme in most species, binding to the PT domain and inducing a conformational change that brings the BC and CT domains into a catalytically competent arrangement. nih.govnih.gov This regulation ensures that oxaloacetate is synthesized only when there is a sufficient supply of acetyl-CoA, signaling a need for either increased energy production through the citric acid cycle or for gluconeogenesis. nih.gov The binding of acetyl-CoA enhances the rate of ATP cleavage and promotes a more ordered and efficient catalytic cycle. nih.govnih.gov L-aspartate can act as a feedback inhibitor, particularly in microbial PC, by competing with acetyl-CoA at a partially overlapping binding site. nih.govmarquette.edu

Table 3: Characteristics of Pyruvate Carboxylase

| Characteristic | Description |

| EC Number | 6.4.1.1 marquette.edu |

| Reaction | Pyruvate + HCO₃⁻ + ATP → Oxaloacetate + ADP + Pi nih.govportlandpress.com |

| Structure | Tetramer with four functional domains per subunit (BC, CT, BCCP, PT). nih.govwikipedia.org |

| Cofactor | Biotin, which acts as a mobile carboxyl carrier. nih.gov |

| Allosteric Regulation | Primarily activated by acetyl-CoA; can be inhibited by L-aspartate. researchgate.netmarquette.edu |

Phosphoenolpyruvate (B93156) Carboxykinase: Species-Specific Localization and Functional Role in Gluconeogenesis

Phosphoenolpyruvate carboxykinase (PEPCK) (EC 4.1.1.32) is a key enzyme in gluconeogenesis, catalyzing the GTP- or ATP-dependent decarboxylation and phosphorylation of oxaloacetate to form phosphoenolpyruvate (PEP) and carbon dioxide. wikipedia.orgebi.ac.uk This is a rate-limiting step in the synthesis of glucose from non-carbohydrate precursors. nih.gov

PEPCK exists in two isoforms with distinct subcellular localizations: a cytosolic form (PEPCK-C or PCK1) and a mitochondrial form (PEPCK-M or PCK2). wikipedia.org The distribution of these isoforms varies significantly among species. For instance, in mouse liver, PEPCK-C is the predominant form, while humans and rats have significant amounts of both isoforms. wikipedia.org This species-specific localization has implications for the pathways of gluconeogenesis. When oxaloacetate is converted to PEP within the mitochondria by PEPCK-M, the PEP can be directly transported to the cytosol. nih.gov However, if PEPCK-C is the primary enzyme, mitochondrial oxaloacetate must first be reduced to malate, transported to the cytosol, and then re-oxidized to oxaloacetate before being converted to PEP. nih.gov

The functional role of PEPCK extends beyond gluconeogenesis. It is also involved in glyceroneogenesis, the synthesis of the glycerol (B35011) backbone of triacylglycerols, and cataplerosis, the removal of citric acid cycle intermediates for biosynthetic pathways. nih.govnih.gov The enzyme's activity is tightly regulated, primarily at the level of gene transcription, by hormones such as glucagon, glucocorticoids, and insulin (B600854). wikipedia.org Glucagon and glucocorticoids induce PEPCK gene expression, promoting gluconeogenesis, while insulin represses it. wikipedia.org

Table 4: Phosphoenolpyruvate Carboxykinase at a Glance

| Feature | Description |

| EC Number | 4.1.1.32 wikipedia.org |

| Reaction | Oxaloacetate + GTP → Phosphoenolpyruvate + GDP + CO₂ wikipedia.org |

| Isoforms | Cytosolic (PEPCK-C) and Mitochondrial (PEPCK-M) wikipedia.org |

| Localization | Varies by species; mouse liver is primarily cytosolic, while human liver has both. wikipedia.org |

| Primary Function | Rate-limiting step in gluconeogenesis. nih.gov |

| Other Roles | Glyceroneogenesis, cataplerosis. nih.govnih.gov |

Aspartate Aminotransferases: Substrate Specificity and Reversibility

Aspartate aminotransferases (AST), also known as aspartate transaminases (EC 2.6.1.1), are pyridoxal-5'-phosphate (P5'P)-dependent enzymes that catalyze the reversible transfer of an amino group from L-aspartate to α-ketoglutarate, producing oxaloacetate and L-glutamate. wikipedia.orgnumberanalytics.com This reaction provides a crucial link between amino acid metabolism and the citric acid cycle. numberanalytics.com

AST operates through a Ping-Pong Bi-Bi mechanism involving two half-reactions. nih.gov In the first half-reaction, L-aspartate binds to the enzyme-P5'P complex, forming an external aldimine. The amino group is then transferred to the coenzyme, forming pyridoxamine-5'-phosphate (PMP) and releasing oxaloacetate. wikipedia.org In the second half-reaction, α-ketoglutarate binds to the enzyme-PMP complex, and the amino group is transferred from PMP to α-ketoglutarate, regenerating the P5'P coenzyme and releasing L-glutamate. nih.gov

The enzyme exhibits high specificity for its dicarboxylic acid substrates, L-aspartate and α-ketoglutarate. nih.gov This specificity is determined by key arginine residues in the active site (Arg386 and Arg292) that form salt bridges with the carboxylate groups of the substrates, ensuring their proper orientation for catalysis. wikipedia.orgnih.gov The reaction is fully reversible, and the direction is dictated by the relative concentrations of the substrates and products in the cell. mdpi.com This reversibility allows AST to participate in both the synthesis and degradation of amino acids. wikipedia.org Like malate dehydrogenase, AST has both mitochondrial and cytosolic isoforms, which play roles in the malate-aspartate shuttle.

Table 5: Overview of Aspartate Aminotransferase

| Feature | Description |

| EC Number | 2.6.1.1 wikipedia.org |

| Reaction | L-Aspartate + α-Ketoglutarate ↔ Oxaloacetate + L-Glutamate wikipedia.org |

| Cofactor | Pyridoxal-5'-phosphate (P5'P) wikipedia.org |

| Mechanism | Ping-Pong Bi-Bi nih.gov |

| Substrate Specificity | High specificity for dicarboxylic substrates, mediated by active site arginine residues. nih.gov |

| Reversibility | The reaction is fully reversible, allowing for roles in both amino acid synthesis and degradation. mdpi.com |

Oxaloacetate Decarboxylases: Divalent Cation-Dependent and Sodium-Dependent Mechanisms

Oxaloacetate decarboxylase (EC 4.1.1.3) catalyzes the irreversible decarboxylation of oxaloacetate to pyruvate and carbon dioxide. These enzymes are distinct from the decarboxylating activity of PEPCK. They are broadly classified into two types based on their mechanism and cofactors: divalent cation-dependent and sodium-dependent decarboxylases. wikipedia.org

The divalent cation-dependent oxaloacetate decarboxylases require a divalent metal ion, such as Mn²⁺ or Mg²⁺, for their activity. The metal ion is thought to polarize the carbonyl group of the β-keto acid substrate, facilitating the removal of the carboxyl group. This type of decarboxylase is found in various microorganisms.

Table 6: Types of Oxaloacetate Decarboxylase

| Type | Mechanism | Cofactors/Requirements | Function |

| Divalent Cation-Dependent | Metal-catalyzed decarboxylation. | Divalent cations (e.g., Mn²⁺, Mg²⁺) wikipedia.org | Irreversible conversion of oxaloacetate to pyruvate. |

| Sodium-Dependent | Biotin-dependent carboxyl transfer followed by Na⁺-coupled decarboxylation. | Biotin, Sodium ions (Na⁺) wikipedia.orgnih.gov | Couples decarboxylation to primary Na⁺ transport, generating a sodium gradient. nih.gov |

Oxaloacetate Tautomerase: Catalyzing Keto-Enol Tautomerization

Oxaloacetate can exist in two tautomeric forms: the keto form (oxo-succinate) and the enol form (hydroxyfumarate). While the keto form is the predominant and more stable species, the enol form is also present. The interconversion between these two forms is known as keto-enol tautomerization. Although this can occur spontaneously, the enzyme oxaloacetate tautomerase (also known as oxaloacetase) can catalyze this reaction.

The physiological significance of oxaloacetate tautomerase is linked to the fact that different enzymes may preferentially recognize one tautomer over the other. For example, citrate synthase is understood to utilize the keto form of oxaloacetate. While the direct catalytic mechanism of a dedicated oxaloacetate tautomerase is not as extensively characterized as the other enzymes in this section, the principle of tautomerization is fundamental. The process involves the relocation of a proton and the shifting of a double bond. An enzyme catalyzing this would likely employ general acid-base catalysis, with active site residues donating and accepting protons to facilitate the interconversion between the keto and enol forms. The presence of such an enzyme would ensure that the correct tautomer is available for subsequent enzymatic reactions, thereby preventing potential bottlenecks in metabolic pathways.

Allosteric Inhibition of Succinate (B1194679) Dehydrogenase by Oxaloacetate

Oxaloacetate, a key intermediate in the citric acid cycle, acts as a potent physiological regulator of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain. nih.govyoutube.com This regulation occurs through a mechanism of competitive inhibition, where oxaloacetate binds to the active site of SDH, the same site that binds the enzyme's natural substrate, succinate. vaia.comchegg.com The structural similarity between oxaloacetate and succinate allows this direct competition. vaia.com The inhibition of SDH by its downstream product, oxaloacetate, is a classic example of feedback regulation within a metabolic pathway. nih.gov

The inhibitory effect is significant and can be influenced by the concentration of both oxaloacetate and succinate. An increased concentration of succinate can overcome the inhibitory effect of oxaloacetate by outcompeting it for binding to the enzyme's active site. vaia.com This dynamic interplay ensures that the rate of the TCA cycle can be modulated in response to the metabolic state of the cell.

Research has highlighted that the different forms, or tautomers, of oxaloacetate play a role in its inhibitory capacity. The enol form of oxaloacetate is suggested to be an immediate product of malate oxidation at the SDH active site and a particularly strong inhibitor. nih.gov The interconversion between the enol and keto forms of oxaloacetate is a critical factor, and specific mitochondrial enzymes, known as oxaloacetate tautomerases, can catalyze this conversion, thereby modulating the inhibitory potential of the oxaloacetate pool on SDH activity. nih.gov This control mechanism is crucial for preventing the rapid inactivation of succinate dehydrogenase and maintaining the flow of the citric acid cycle. nih.gov

Table 1: Key Factors in the Inhibition of Succinate Dehydrogenase by Oxaloacetate

| Factor | Description | Significance | References |

|---|---|---|---|

| Inhibitor | Oxaloacetate | A key intermediate of the citric acid cycle that provides feedback inhibition. | nih.govyoutube.com |

| Enzyme | Succinate Dehydrogenase (SDH/Complex II) | The enzyme is a component of both the citric acid cycle and the electron transport chain. | youtube.com |

| Mechanism | Competitive Inhibition | Oxaloacetate competes with the substrate, succinate, for the same active site on the enzyme. | vaia.comchegg.com |

| Reversibility | Yes, by increasing substrate (succinate) concentration. | Allows for dynamic regulation of the TCA cycle based on metabolic needs. | vaia.com |

| Modulating Factor | Tautomeric Form (Enol vs. Keto) | The enol form of oxaloacetate is a particularly potent inhibitor. The rate of tautomerization, catalyzed by oxaloacetate tautomerase, influences the overall inhibitory effect. | nih.gov |

Interplay with Malic Enzyme Activity in Metabolic Diversion

The metabolic fate of C4 dicarboxylic acids, including malate and oxaloacetate, is a critical control point in central carbon metabolism. Malic enzymes play a pivotal role in this metabolic diversion by catalyzing the oxidative decarboxylation of L-malate to pyruvate, with the concurrent reduction of NAD(P)+ to NAD(P)H. ebi.ac.uknih.govwikipedia.org This reaction provides a direct link between the intermediates of the tricarboxylic acid (TCA) cycle and the glycolytic pathway, positioning malic enzymes as key regulators of metabolic flux. nih.gov

The activity of malic enzyme offers an alternative pathway for malate, competing with its conversion to oxaloacetate by malate dehydrogenase (MDH). While MDH replenishes oxaloacetate to continue the TCA cycle, malic enzyme diverts malate away from the cycle, converting it to pyruvate. wikipedia.orgwikipedia.org This diversion has significant metabolic implications:

Anaplerosis and Cataplerosis: Malic enzymes can contribute to anaplerosis by producing pyruvate, which can then be converted to acetyl-CoA or oxaloacetate, replenishing TCA cycle intermediates. nih.gov Conversely, the removal of malate from the TCA cycle pool is a cataplerotic process.

Reductant Generation: The reaction generates NADPH or NADH, which are essential for various biosynthetic pathways and for maintaining redox balance. ebi.ac.uknih.gov

Metabolic Regulation: The choice between the MDH and malic enzyme pathways for malate is a crucial regulatory node. In some organisms, the absence of specific malic enzymes leads to an accumulation and excretion of malate when grown on substrates like succinate, demonstrating their importance in maintaining TCA cycle balance. nih.gov

This interplay directly affects the concentration of oxaloacetate available within the mitochondria. High malic enzyme activity can reduce the amount of malate converted to oxaloacetate, thereby lessening the allosteric inhibition of succinate dehydrogenase by oxaloacetate. This complex relationship between MDH, malic enzyme, and SDH forms a sophisticated network that allows cells to adjust the flow of metabolites through central carbon pathways in response to changing energy demands and biosynthetic requirements. The phosphoenolpyruvate-pyruvate-oxaloacetate (PPO) node, where these pathways converge, represents a heart of metabolic regulation, with the enzymes involved dictating the direction of carbon flow. wur.nl

Table 2: Comparison of Malate Dehydrogenase and Malic Enzyme

| Feature | Malate Dehydrogenase (MDH) | Malic Enzyme (ME) | References |

|---|---|---|---|

| Substrate | (S)-malate | (S)-malate | wikipedia.orgwikipedia.org |

| Product(s) | Oxaloacetate, NADH + H+ | Pyruvate, CO2, NAD(P)H + H+ | wikipedia.orgwikipedia.org |

| Metabolic Role | Regenerates oxaloacetate to continue the TCA cycle. | Diverts malate from the TCA cycle to form pyruvate, linking the TCA cycle with glycolysis/gluconeogenesis. | nih.govwikipedia.org |

| Cofactor | NAD+ | NAD+ or NADP+ | ebi.ac.ukwikipedia.org |

| Impact on Oxaloacetate Pool | Increases the pool of oxaloacetate. | Decreases the potential pool of oxaloacetate by consuming its precursor, malate. | nih.gov |

Metabolic Flux Analysis and Regulation Within Oxaloacetate Centric Pathways

The Phosphoenolpyruvate-Pyruvate-Oxaloacetate Node: A Central Metabolic Switch Point

The phosphoenolpyruvate-pyruvate-oxaloacetate (PPO) node represents a crucial junction in central carbon metabolism, connecting glycolysis, gluconeogenesis, and the TCA cycle. nih.govresearchgate.net This node is not a single point but a network of enzymatic reactions that interconvert the three key metabolites: phosphoenolpyruvate (B93156) (PEP), pyruvate (B1213749), and oxaloacetate. nih.govvu.nl Its primary function is to direct carbon flux toward catabolism for energy production, anabolism for biosynthesis, or gluconeogenesis for glucose synthesis, depending on the cell's requirements. oup.comnih.gov

Under glycolytic conditions, when glucose is abundant, the carbon flux is directed from PEP and pyruvate into the TCA cycle. oup.com This occurs via two main routes: the oxidative decarboxylation of pyruvate to form acetyl-CoA, which fuels the cycle, and the carboxylation of pyruvate or PEP to form oxaloacetate. oup.comnih.gov The formation of oxaloacetate from a 3-carbon precursor (C3-carboxylation) is a key anaplerotic reaction that replenishes TCA cycle intermediates. oup.com Conversely, under gluconeogenic conditions, TCA cycle intermediates like malate (B86768) or oxaloacetate are decarboxylated (C4-decarboxylation) to produce PEP and pyruvate, which are then used to synthesize glucose. oup.comnih.gov The PPO node, therefore, acts as a highly sensitive switch point, controlling the distribution of carbon throughout central metabolism. oup.com

The enzymes involved in these interconversions are diverse and vary between organisms, reflecting different metabolic strategies. vu.nl Key enzymes at this node are summarized in the table below.

Table 1: Key Enzymes of the Phosphoenolpyruvate-Pyruvate-Oxaloacetate Node

| Enzyme | Reaction | Primary Function |

| Pyruvate Carboxylase | Pyruvate + HCO₃⁻ + ATP → Oxaloacetate + ADP + Pi | Anaplerosis; replenishes oxaloacetate for the TCA cycle. wikipedia.org |

| Phosphoenolpyruvate (PEP) Carboxylase | PEP + HCO₃⁻ → Oxaloacetate + Pi | Anaplerosis; common in plants and bacteria for fixing CO₂. wikipedia.orgoup.com |

| Phosphoenolpyruvate (PEP) Carboxykinase | Oxaloacetate + GTP/ATP → PEP + GDP/ADP + CO₂ | Gluconeogenesis; directs oxaloacetate toward glucose synthesis. researchgate.netontosight.ai |

| Malic Enzyme | Malate + NAD⁺/NADP⁺ ↔ Pyruvate + CO₂ + NADH/NADPH | Can operate in both directions, linking TCA cycle intermediates with pyruvate. nih.gov |

| Pyruvate Kinase | PEP + ADP → Pyruvate + ATP | Glycolysis; generates ATP and pyruvate. researchgate.net |

Carbon Flux Distribution and Metabolic Plasticity in Prokaryotic and Eukaryotic Systems

The composition and regulation of the PPO node exhibit significant variation between prokaryotic and eukaryotic systems, which underlies their metabolic plasticity. vu.nl While the core pathways of glycolysis and the TCA cycle are deeply conserved, the set of enzymes at the PPO node can differ substantially, allowing organisms to adapt to diverse energetic and nutritional environments. vu.nlnih.gov

In many bacteria, such as Escherichia coli and Corynebacterium glutamicum, the PPO node is a key target for metabolic engineering to optimize the production of valuable metabolites. nih.gov These organisms may possess multiple enzymes capable of catalyzing the same reaction, providing a high degree of flexibility. oup.com For instance, some bacteria can have two different C3-carboxylating enzymes and up to three C4-decarboxylating enzymes active simultaneously, allowing for fine-tuned control over carbon flux. oup.com This enzymatic redundancy enables rapid adaptation to changes in carbon source availability. oup.comnih.gov

In eukaryotes, the compartmentalization of metabolism adds another layer of complexity. The synthesis of oxaloacetate from pyruvate via pyruvate carboxylase occurs within the mitochondria. youtube.com However, oxaloacetate cannot readily cross the inner mitochondrial membrane. youtube.com To participate in cytosolic pathways like gluconeogenesis, it must first be converted to malate or aspartate, transported to the cytosol, and then converted back to oxaloacetate. youtube.comwikipedia.org This transport process, known as the malate-aspartate shuttle, is crucial for transferring reducing equivalents (NADH) between the mitochondria and cytosol. While eukaryotes also exhibit metabolic plasticity, the regulation often involves hormonal control and the expression of specific isozymes in different tissues. The bioenergetic cost of producing cellular components, such as membrane lipids, is also influenced by this compartmentalization, with eukaryotes facing an elevated expense due to the cost of exporting oxaloacetate from the mitochondria to generate cytosolic acetyl-CoA. nih.gov

Anaplerotic and Cataplerotic Fluxes in Maintaining Tricarboxylic Acid Cycle Intermediates

The TCA cycle is an amphibolic pathway, meaning it participates in both catabolism (breaking down molecules) and anabolism (building molecules). wikipedia.org For the cycle to function continuously in oxidizing acetyl-CoA, the concentration of its intermediates, particularly oxaloacetate, must remain relatively constant. wikipedia.org However, these intermediates are frequently withdrawn for biosynthetic purposes in processes known as cataplerotic reactions . annualreviews.org To prevent the depletion of the cycle's intermediates, they must be replenished through anaplerotic reactions . wikipedia.org

Anaplerosis ("filling up") and cataplerosis ("emptying out") must be balanced to maintain metabolic homeostasis. wikipedia.organnualreviews.org Oxaloacetate is a central player in this balance.

Anaplerosis: The most significant anaplerotic reaction is the carboxylation of pyruvate to form oxaloacetate, catalyzed by pyruvate carboxylase. wikipedia.org This reaction is crucial for replenishing the oxaloacetate pool, especially when intermediates are withdrawn. wikipedia.org Other anaplerotic routes include the formation of oxaloacetate from the amino acid aspartate via transamination. wikipedia.org

Cataplerosis: Oxaloacetate is a key cataplerotic substrate. It is the primary precursor for gluconeogenesis in the liver and kidneys, where it is converted to phosphoenolpyruvate. wikipedia.organnualreviews.org It is also used in the synthesis of amino acids like aspartate and asparagine. wikipedia.org

The constant flux of intermediates into and out of the TCA cycle allows the cell to adjust its metabolic activity in response to its energy status and biosynthetic demands. researchgate.net

Table 2: Major Anaplerotic and Cataplerotic Reactions Involving Oxaloacetate

| Flux Type | Reaction | Precursor | Product | Key Pathway |

| Anaplerosis | Pyruvate Carboxylase | Pyruvate | Oxaloacetate | TCA Cycle Replenishment wikipedia.org |

| Anaplerosis | Aspartate Transaminase | Aspartate | Oxaloacetate | Amino Acid Catabolism wikipedia.org |

| Cataplerosis | PEP Carboxykinase | Oxaloacetate | Phosphoenolpyruvate (PEP) | Gluconeogenesis wikipedia.org |

| Cataplerosis | Aspartate Transaminase | Oxaloacetate | Aspartate | Amino Acid Synthesis wikipedia.org |

Oxaloacetate's Influence on Cellular Bioenergetics and the Cytosolic NAD+/NADH Ratio

Oxaloacetate is fundamental to cellular bioenergetics. numberanalytics.com Its primary role is to condense with acetyl-CoA to form citrate (B86180), the first step of the TCA cycle. numberanalytics.comwikipedia.org The subsequent reactions of the cycle generate the bulk of the cell's reducing equivalents (NADH and FADH₂) which are then used by the electron transport chain to produce ATP through oxidative phosphorylation. numberanalytics.comwikipedia.org The availability of oxaloacetate can therefore directly influence the rate of the TCA cycle and, consequently, cellular energy production. wikipedia.org

Beyond the mitochondria, oxaloacetate plays a critical role in regulating the redox state of the cytosol, specifically the ratio of NAD⁺ to NADH. The free NAD⁺/NADH ratio in the cytosol is typically kept very high, which is essential for the forward flux of glycolysis. nih.gov Because the mitochondrial membrane is impermeable to NAD⁺ and NADH, the malate-aspartate shuttle is required to transport NADH generated during glycolysis into the mitochondria for oxidation. In this shuttle, cytosolic oxaloacetate is reduced to malate, consuming NADH. Malate then enters the mitochondria and is re-oxidized to oxaloacetate, regenerating NADH inside the mitochondrial matrix where it can enter the electron transport chain. youtube.com The shuttle's activity, which is dependent on the availability of oxaloacetate and other intermediates, is thus crucial for sustaining both glycolysis and oxidative phosphorylation.

Modulation of Glycolytic Flux and the Warburg Effect by Oxaloacetate

Many cancer cells exhibit a metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis and lactate (B86563) fermentation, even in the presence of sufficient oxygen for oxidative phosphorylation. nih.govcellsignal.com This metabolic shift is thought to provide rapidly proliferating cells with the necessary building blocks for biomass. nih.gov

Recent research indicates that oxaloacetate can counteract the Warburg effect. nih.govelsevierpure.com Studies have shown that increasing the levels of oxaloacetate can inhibit the production of lactate. elsevierpure.com One proposed mechanism is the direct competitive inhibition of lactate dehydrogenase (LDHA), the enzyme that converts pyruvate to lactate. elsevierpure.com By inhibiting LDHA, oxaloacetate diverts pyruvate away from fermentation and toward the TCA cycle in the mitochondria.

Furthermore, oxaloacetate has been shown to induce a metabolic shift from glycolysis towards oxidative phosphorylation in liver cancer cells. nih.gov Treatment with oxaloacetate led to decreased expression and activity of glycolytic enzymes while simultaneously increasing the expression and activity of enzymes involved in the TCA cycle and oxidative phosphorylation. nih.gov This suggests that oxaloacetate can act as a signaling molecule that promotes a more efficient energy metabolism, thereby inhibiting the survival of cancer cells that are highly dependent on glycolysis. reddit.com

Regulation of Mitochondrial Biogenesis and Function by Oxaloacetate

Mitochondrial biogenesis is the process of generating new mitochondria, which is essential for maintaining cellular energy homeostasis and adapting to metabolic demands. mdpi.comnih.gov Oxaloacetate has been identified as a molecule that can stimulate this process. nih.govnih.gov

In a study using mice, administration of oxaloacetate was found to activate key pathways that regulate the creation of mitochondrial mass. nih.gov The treatment led to changes in the levels and modifications of several critical proteins that promote mitochondrial biogenesis, as summarized in the table below.

Table 3: Effects of Oxaloacetate on Key Regulators of Mitochondrial Biogenesis

| Protein/Factor | Function | Effect of Oxaloacetate Treatment |

| PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1α) | Master regulator of mitochondrial biogenesis. | Altered levels/modifications to promote biogenesis. nih.gov |

| NRF1 (Nuclear Respiratory Factor 1) | Transcription factor that activates genes for mitochondrial function. | Altered levels/modifications to promote biogenesis. nih.gov |

| TFAM (Transcription Factor A of the Mitochondria) | Essential for mitochondrial DNA replication and transcription. | Altered levels/modifications to promote biogenesis. nih.gov |

| AMPK (AMP-activated protein kinase) | Cellular energy sensor; activates PGC-1α. | Altered levels/modifications to promote biogenesis. nih.gov |

| COXIV (Cytochrome c oxidase subunit 4) | A component of the electron transport chain. | Increased levels, indicating new mitochondrial protein synthesis. nih.gov |

These findings demonstrate that oxaloacetate not only functions as a metabolic intermediate but also as a signaling molecule that can enhance the cell's capacity for oxidative phosphorylation by promoting the formation of new, functional mitochondria. nih.govnih.gov This action may be linked to its ability to alter the cellular redox state and energy charge, which are known signals for initiating mitochondrial biogenesis. nih.gov

Interactions of Oxaloacetate with Calcium and Cellular Ion Homeostasis

Biochemical Mechanisms of Oxaloacetate-Mediated Calcium Efflux from Mitochondria

Mitochondria are central to cellular calcium (Ca2+) homeostasis, capable of both taking up and releasing this crucial second messenger. Oxaloacetate has been identified as a molecule that can induce the efflux of Ca2+ from isolated rat liver mitochondria. nih.govnih.gov This process is accompanied by several key biochemical events, including the oxidation of endogenous nicotinamide (B372718) nucleotides, a decrease in the mitochondrial membrane potential, and an increase in the respiration rate. nih.gov

Role of Calcium in Oxalate (B1200264) and Calcium Oxalate Formation in Biological Systems

Calcium oxalate is a biomineral found in various biological systems, from plants to humans, where its formation is a tightly regulated process. nih.govgoogle.comtaylorfrancis.com In humans, the overaccumulation of calcium oxalate can lead to the formation of kidney stones, a prevalent and painful condition. nih.govkidney.org

The formation of calcium oxalate kidney stones is a multi-step process driven primarily by the supersaturation of urine with calcium and oxalate ions. mdpi.com When the concentration of these ions exceeds their solubility, they can precipitate and form crystals. mdpi.com This process, known as nucleation, can occur either homogeneously, with crystals forming from a nucleus of the same composition, or heterogeneously, where they form on a different substance. acs.orgyoutube.com

Several factors influence the formation and growth of these crystals. These include the concentration of promoters and inhibitors of crystallization in the urine, as well as the adhesion of crystals to renal epithelial cells. mdpi.com Once attached, these crystals can grow and aggregate, eventually forming a stone. nih.govmdpi.com The interaction between crystals and renal cells is a critical step, as it can lead to cell injury and create a surface for further crystal deposition. nih.govmdpi.com

Table 1: Key Factors in Calcium Oxalate Kidney Stone Formation

| Factor | Description |

| Urinary Supersaturation | The primary driving force for crystal formation, occurring when calcium and oxalate concentrations exceed their solubility limit. mdpi.com |

| Nucleation | The initial formation of a solid crystal from a solution, which can be homogeneous or heterogeneous. acs.orgyoutube.com |

| Crystal Growth & Aggregation | The subsequent enlargement and clumping of crystals to form a larger mass. youtube.com |

| Promoters & Inhibitors | Urinary biomolecules that can either facilitate or prevent the formation and growth of crystals. mdpi.com |

| Crystal-Cell Adhesion | The attachment of crystals to the surface of renal tubular epithelial cells, a critical step in stone retention and growth. nih.govmdpi.com |

Enzymatic Requirements for Divalent Cations (e.g., Mg2+, Mn2+) in Oxaloacetate-Related Reactions

Many enzymes involved in metabolic pathways that include oxaloacetate are dependent on the presence of divalent cations for their activity. These cations, most notably magnesium (Mg2+) and manganese (Mn2+), act as essential cofactors.

The citric acid cycle, a central metabolic hub where oxaloacetate is a key intermediate, features several enzymes that require divalent cations. nih.govwikipedia.org For instance, calcium can activate isocitrate dehydrogenase and α-ketoglutarate dehydrogenase, two important regulatory enzymes in the cycle. wikipedia.org Magnesium is also crucial for the activity of mitochondrial dehydrogenases like isocitrate dehydrogenase and the pyruvate (B1213749) dehydrogenase complex. aatbio.com

One notable oxaloacetate-related enzyme is oxaloacetate decarboxylase, which catalyzes the conversion of oxaloacetate to pyruvate and carbon dioxide. nih.govwikipedia.orgmedchemexpress.com A soluble form of this enzyme, found in various microorganisms, is absolutely dependent on divalent cations such as Mn2+, Co2+, Mg2+, Ni2+, or Ca2+ for its activity. nih.govwikipedia.org The kinetic properties of oxaloacetate decarboxylase from Corynebacterium glutamicum reveal a specific requirement for Mn2+. wikipedia.org

Furthermore, enzymes like pyruvate kinase, which can be involved in oxaloacetate metabolism, also require both monovalent and divalent cations for their function. nih.gov The type and concentration of the divalent cation can influence the allosteric regulation of the enzyme. nih.gov Similarly, malic enzyme, which can interconvert malate (B86768) and pyruvate, shows a dependence on divalent cations, with Mg2+ binding to the enzyme before the substrate, L-malate. nih.gov The differential effects of Mn2+ and Mg2+ have also been observed in fatty acid biosynthesis, where Mn2+ can promote the activity of acetyl-CoA carboxylase under conditions where Mg2+ does not. nih.gov

Impact of Oxaloacetate on Intracellular Calcium Dynamics and Signaling

Calcium ions are ubiquitous second messengers that regulate a vast array of cellular processes. wikipedia.orgyoutube.com The concentration of free Ca2+ in the cytoplasm is tightly controlled, with intracellular stores in the endoplasmic reticulum and mitochondria playing a key role in generating and shaping calcium signals. wikipedia.orgyoutube.com

Oxaloacetate can influence intracellular calcium dynamics, in part through its effects on mitochondrial function. As discussed previously, oxaloacetate can induce Ca2+ efflux from mitochondria, thereby transiently increasing cytosolic Ca2+ levels. nih.gov This modulation of mitochondrial Ca2+ handling can, in turn, affect various calcium-dependent signaling pathways.

Calcium signaling is often initiated by the activation of phospholipase C, which leads to the production of inositol (B14025) triphosphate (IP3). youtube.comyoutube.com IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol. youtube.comyoutube.com The resulting increase in cytosolic Ca2+ can activate a multitude of downstream effectors, including calcium-dependent kinases and phosphatases, which regulate processes such as gene expression, muscle contraction, and neurotransmitter release. wikipedia.orgyoutube.com

Recent research suggests that oxaloacetate can also influence signaling pathways that are interconnected with calcium signaling. For example, studies in mice have shown that oxaloacetate can activate the insulin (B600854) signaling pathway in the brain, a pathway known to be influenced by cellular bioenergetics and to interact with calcium signaling. nih.gov Specifically, oxaloacetate administration led to increased phosphorylation of key proteins in the insulin pathway, such as Akt and mTOR. nih.gov By impacting mitochondrial function and related signaling cascades, oxaloacetate can have a broad influence on intracellular calcium dynamics and the cellular processes they govern.

Advanced Analytical and Quantification Methodologies for Oxaloacetate

Spectrophotometric and Fluorometric Assay Techniques for Oxaloacetate Determination

Spectrophotometric and fluorometric assays offer sensitive and accessible methods for quantifying oxaloacetate, often through enzyme-coupled reactions. These techniques rely on the principle that the concentration of OAA is stoichiometrically linked to the formation of a light-absorbing or fluorescent product.

A common approach involves the enzymatic conversion of oxaloacetate to a more stable and readily detectable compound. For instance, in one commercially available assay, OAA is first converted to pyruvate (B1213749). This pyruvate is then oxidized in a reaction that converts a probe into a product with distinct colorimetric and fluorometric properties. The resulting signal, measured at a specific wavelength, is directly proportional to the initial oxaloacetate concentration in the sample. bioassaysys.com

Fluorometric assays , in particular, provide enhanced sensitivity compared to their colorimetric counterparts. creative-enzymes.com This is due to the nature of fluorescence measurements, which are generally less susceptible to background interference. creative-enzymes.com The sensitivity of these assays is dependent on the quantum yield of the fluorophore and its stoichiometric relationship with the enzymatic reaction. creative-enzymes.com

These assays are well-suited for high-throughput screening and can be performed using standard laboratory equipment like microplate readers. mdpi.com

Table 1: Characteristics of a Commercial Oxaloacetate Assay Kit

| Parameter | Colorimetric Assay | Fluorometric Assay |

| Principle | Enzymatic conversion of OAA to pyruvate, followed by a color-producing oxidation reaction. | Enzymatic conversion of OAA to pyruvate, followed by a fluorescence-producing oxidation reaction. |

| Linear Detection Range | 7 to 400 µM | 1 to 40 µM |

| Detection Wavelength | 570 nm | Excitation: 530 nm / Emission: 585 nm |

| Sample Types | Plasma, serum, tissue, culture media | Plasma, serum, tissue, culture media |

| Assay Time | Approximately 20 minutes | Approximately 20 minutes |

Data sourced from BioAssay Systems EnzyChrom™ Oxaloacetate Assay Kit specifications. bioassaysys.com

Chromatographic Methods for Oxaloacetate Quantification

Chromatographic techniques, particularly when coupled with mass spectrometry, provide high specificity and sensitivity for the quantification of oxaloacetate in complex biological matrices.

Isotope Dilution Gas Chromatography-Mass Spectrometry (GC-MS) for Physiological Concentrations

Isotope dilution GC-MS is a definitive method for the accurate quantification of endogenous compounds, including oxaloacetate. nih.gov This technique involves spiking the sample with a known amount of a stable isotope-labeled internal standard ([U-13C4]oxaloacetate) at the earliest stage of sample preparation. nih.gov This internal standard mimics the chemical behavior of the analyte, correcting for losses during sample extraction and derivatization.

Due to the thermal instability and low volatility of oxaloacetate, derivatization is a critical step. A common procedure involves oximation with hydroxylamine, followed by silylation to create a more volatile and thermally stable derivative suitable for GC analysis.

The quantification is then performed by selected ion monitoring (SIM) of specific fragment ions of the derivatized analyte and the internal standard. The ratio of the signal intensity of the analyte to that of the internal standard is used to calculate the concentration of oxaloacetate in the original sample.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

LC-MS/MS has emerged as a powerful tool for metabolomics, offering high sensitivity and selectivity for the analysis of a wide range of metabolites, including oxaloacetate. nih.gov However, the analysis of small, polar, and often unstable carboxylic acids like oxaloacetate by reverse-phase LC-MS can be challenging due to poor retention and inefficient ionization. nih.gov

To overcome these challenges, chemical derivatization strategies have been developed. One such method involves the use of phenylenediamine to derivatize carboxylic acid-containing metabolites. nih.gov This derivatization introduces a benzimidazole (B57391) group, which improves the chromatographic retention on reverse-phase columns and enhances ionization efficiency, leading to significantly improved detection sensitivity. nih.gov This approach allows for the accurate and high-throughput quantification of oxaloacetate and other organic acids in various biological matrices, including plasma, urine, and cell extracts. nih.gov

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection offers a robust and cost-effective method for the quantification of oxaloacetate. sielc.com Due to the polar nature of oxaloacetate, it can exhibit poor peak shape and retention on traditional reverse-phase columns. sielc.com

To address this, mixed-mode chromatography, which combines reverse-phase and ion-exchange properties, has been successfully employed. For instance, a Newcrom BH mixed-mode column can effectively retain and separate oxaloacetic acid from other compounds. sielc.com Detection is typically performed at a low UV wavelength, such as 200 nm, where the molecule exhibits absorbance. sielc.com

Table 2: Example HPLC Method for Oxaloacetic Acid Quantification

| Parameter | Description |

| Column | Newcrom BH mixed-mode |

| Mobile Phase | Acetonitrile (ACN) and water with sulfuric acid (H2SO4) buffer |

| Detection | UV at 200 nm |

| Key Advantage | Improved peak shape and retention for polar, multi-charged molecules like oxaloacetate. |

Data sourced from SIELC Technologies. sielc.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Direct Quantitative Detection

Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful, non-destructive method for the direct detection and quantification of metabolites in their native state within complex biological samples, avoiding the need for derivatization. nih.gov While generally less sensitive than mass spectrometry, recent advancements in NMR technology, including the use of high-field magnets and cryoprobes, have enhanced its utility for quantitative applications.

A significant breakthrough has been the use of 2-dimensional (2D) 13C/1H Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy for the direct quantification of oxaloacetate in isolated liver mitochondria. nih.gov This approach overcomes the challenges of OAA instability and low concentrations that often hinder mass spectrometry-based methods. nih.gov The study demonstrated that OAA is clearly detectable and its accumulation can be monitored over time. nih.gov This method also allows for the simultaneous quantification of other related metabolites in the same sample, providing a more comprehensive metabolic snapshot. nih.gov

Considerations for Sample Preparation and Compound Stability in Quantitative Analytical Studies

The inherent instability of oxaloacetate is a critical factor that must be addressed during sample preparation and analysis to ensure accurate quantification. OAA is prone to spontaneous decarboxylation, particularly in aqueous solutions and at non-physiological pH.

For methods like GC-MS and LC-MS/MS, immediate derivatization or rapid extraction into a stabilizing medium is crucial. nih.gov The use of an internal standard, as in isotope dilution methods, from the very beginning of the sample workup is the gold standard for correcting for any degradation that may occur. nih.gov

When using NMR for direct detection, the experimental conditions, such as temperature and pH of the buffer, must be carefully controlled to minimize OAA degradation during the measurement period. nih.gov For all analytical approaches, it is imperative to minimize the time between sample collection and analysis and to store samples at ultra-low temperatures (e.g., -80°C) to preserve the integrity of the analyte. Statistical methods can also be employed to assess the long-term stability of the analyte in the chosen storage conditions. nih.gov

Computational and Theoretical Studies of Oxaloacetate Reactivity and Interactions

Molecular Docking and Simulation Studies of Enzyme-Oxaloacetate Binding

Molecular docking and simulation are powerful computational techniques used to predict and analyze the binding of small molecules like oxaloacetate to enzymes. These methods provide detailed insights into the specific interactions that govern substrate recognition and binding affinity.

Molecular dynamics (MD) simulations, for instance, have been employed to study the binding of oxaloacetate within the active site of enzymes like macrophomate (B1257912) synthase. rsc.org These simulations reveal that Mg2+-coordinated oxaloacetate can exist in both enol and keto forms within the enzyme's active site. rsc.org The stability of the enzyme-substrate complex is a crucial factor, and MD simulations can track the stability over time. For example, in a study of quercetin (B1663063) binding to OXA-10 β-lactamase, the stability of the complex was demonstrated by the consistent number of hydrogen bonds formed over a 100 ns simulation. sid.ir

Docking studies can identify the key amino acid residues involved in binding. In the case of oxaloacetate decarboxylase, studies with substrate-mimetic dye-ligands have shown that electrostatic interactions play a dominant role in the formation of the dye-enzyme complex. nih.gov Similarly, docking of triclosan (B1682465) with laccase revealed a strong binding affinity, which was further supported by MD simulations showing the stability of the complex. atlantis-press.com These computational approaches can also predict the binding modes of potential inhibitors, aiding in drug design.

Interactive Data Table:

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches to Elucidate Catalytic Mechanisms

To understand the intricate details of enzymatic reactions involving oxaloacetate, researchers often turn to hybrid quantum mechanical/molecular mechanical (QM/MM) methods. acs.org This approach allows for a high-level quantum mechanical treatment of the reacting species (the QM region), such as oxaloacetate and key active site residues, while the surrounding protein and solvent are treated with more computationally efficient molecular mechanics (the MM region). acs.orgyoutube.com

QM/MM simulations have been instrumental in elucidating the catalytic mechanism of enzymes like pyruvate (B1213749) carboxylase, which catalyzes the carboxylation of pyruvate to produce oxaloacetate. nih.gov These studies have detailed the reaction steps, including the initial decarboxylation of carboxybiotin and subsequent proton transfers. nih.gov Similarly, for macrophomate synthase, QM/MM calculations have systematically detailed the binding modes, keto-enol tautomerization, and decarboxylation of oxaloacetate within the active site. rsc.org

Computational Modeling of Metabolic Networks and Flux Prediction Involving Oxaloacetate

Oxaloacetate is a central metabolite in various pathways, and understanding its flux through these networks is crucial for comprehending cellular metabolism. Computational modeling, particularly constraint-based approaches like Flux Balance Analysis (FBA), has become a powerful tool for predicting metabolic fluxes on a genome-scale. nih.govpnas.org